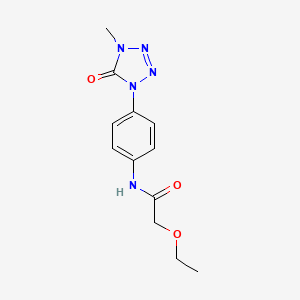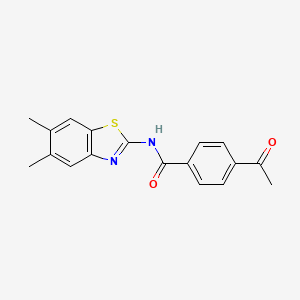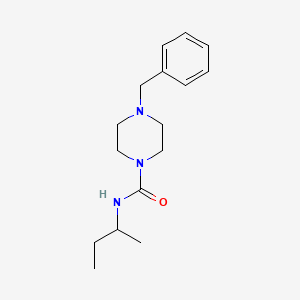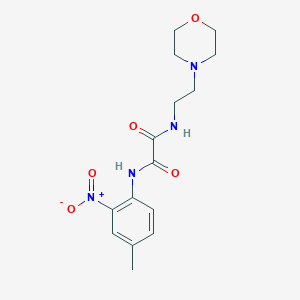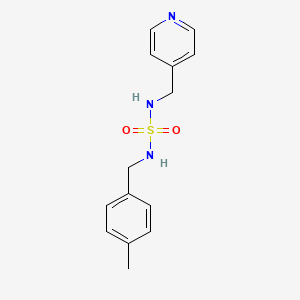
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising anti-cancer properties, making it a subject of interest for researchers in the field of oncology.
Mécanisme D'action
The mechanism of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide involves the inhibition of the histone deacetylase enzyme, which leads to changes in gene expression and cell growth. Specifically, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide inhibits the activity of HDAC1, HDAC2, and HDAC3, which are involved in the regulation of cell cycle progression and apoptosis. By inhibiting these enzymes, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide has been shown to inhibit tumor growth in animal models of cancer, further demonstrating its potential as a cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide for lab experiments is its specificity for the histone deacetylase enzyme. This specificity allows researchers to study the effects of inhibiting this enzyme on cancer cells, without interfering with other cellular processes. However, one limitation of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide is its relatively low potency compared to other HDAC inhibitors, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide. One area of interest is the development of more potent analogs of this compound, which could improve its effectiveness as a cancer therapy. Additionally, researchers may investigate the use of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide in combination with other cancer therapies, such as chemotherapy or radiation therapy, to enhance its anti-cancer effects. Finally, further studies may be conducted to better understand the mechanisms of action of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide, which could lead to the development of new therapies for cancer and other diseases.
Méthodes De Synthèse
The synthesis of N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide involves a multi-step process that requires the use of various reagents and techniques. The first step involves the reaction of 4-methylbenzylamine with 4-pyridinemethanol to form the intermediate product, which is then treated with thionyl chloride to generate the corresponding sulfonamide. This sulfonamide is then subjected to a series of reactions involving various reagents, including sodium hydride and triethylamine, to produce the final product.
Applications De Recherche Scientifique
N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the histone deacetylase enzyme, which plays a key role in regulating gene expression and cell growth. By inhibiting this enzyme, N-(4-methylbenzyl)-N'-(4-pyridinylmethyl)sulfamide can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-4-ylmethylsulfamoyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-12-2-4-13(5-3-12)10-16-20(18,19)17-11-14-6-8-15-9-7-14/h2-9,16-17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTPUMBFQMDBHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

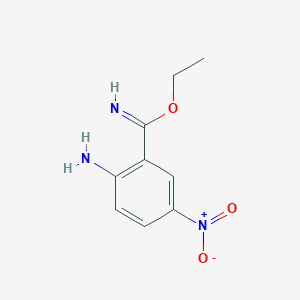
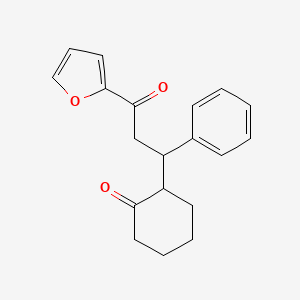
![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 1,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2975015.png)
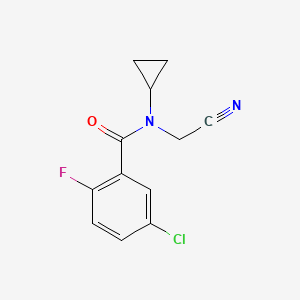
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2975018.png)
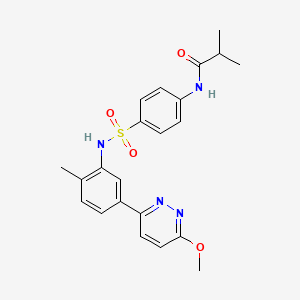
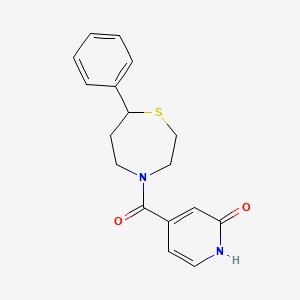
![4-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2975023.png)
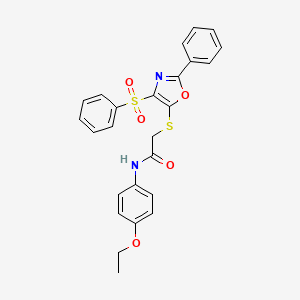
![N'-[3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2975028.png)
